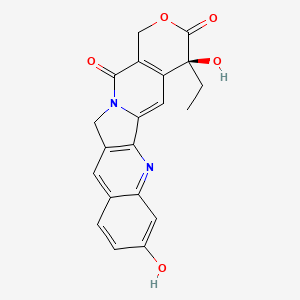

11-Hydroxycamptothecin

Description

Properties

CAS No. |

68426-53-9 |

|---|---|

Molecular Formula |

C20H16N2O5 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

(19S)-19-ethyl-6,19-dihydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C20H16N2O5/c1-2-20(26)14-7-16-17-11(5-10-3-4-12(23)6-15(10)21-17)8-22(16)18(24)13(14)9-27-19(20)25/h3-7,23,26H,2,8-9H2,1H3/t20-/m0/s1 |

InChI Key |

KXJNTORVTHBKGW-FQEVSTJZSA-N |

SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)O)O |

Isomeric SMILES |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)O)O |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C(C=CC5=C4)O)O |

Other CAS No. |

6943-27-7 |

Synonyms |

11-hydroxycamptothecin |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural Modifications and Key Properties

| Compound | Modification Sites | Top1 Inhibition | Therapeutic Index | Solubility | Clinical Status |

|---|---|---|---|---|---|

| 11HCPT | C11 hydroxylation | ++++ | High | Low (lactone) | Limited (preclinical) |

| CPT | None (parent compound) | +++ | Moderate | Low (lactone) | Obsolete |

| 10HCPT | C10 hydroxylation | ++++ | Moderate-High | Low (lactone) | Experimental |

| SN-38 | C7 ethyl, C10 hydroxyl | +++++ | High | Very low | Active metabolite of irinotecan |

| Topotecan | C9 dimethylamino, C10 hydroxyl | ++++ | High | Moderate (water-soluble) | FDA-approved |

| Irinotecan | C10 piperidino-piperidine | +++ | Moderate | Water-soluble | FDA-approved |

Key Observations :

- Positional Hydroxylation: While most substitutions at position 11 reduce Top1 activity, 11HCPT’s C11 hydroxyl group enhances potency by aligning favorably with DNA’s minor groove . In contrast, 10HCPT (C10 hydroxylation) and SN-38 (C10 hydroxyl + C7 ethyl) exhibit stronger Top1 binding but face solubility challenges .

- Therapeutic Index: 11HCPT outperforms CPT and matches SN-38 in efficacy but lacks the pharmacokinetic optimization seen in topotecan (C9 dimethylamino group improves solubility) and irinotecan (prodrug design) .

Key Observations :

- 11HCPT’s reliance on low-yield plant extraction or complex total synthesis contrasts with semi-synthetic derivatives like topotecan and irinotecan, which are more feasible for industrial production .

- Enzymatic approaches (e.g., cytochrome P450-mediated hydroxylation) are emerging for 10HCPT and 11HCPT but remain experimental .

Pharmacological and Clinical Performance

Table 3: Resistance Mechanisms and Formulation Strategies

Key Observations :

Preparation Methods

Enzymatic Biotransformation Method

A highly selective and efficient approach to prepare 11-Hydroxycamptothecin involves enzymatic oxidation using cytochrome P450 monooxygenases derived from Camptotheca acuminata. This chemoenzymatic process demonstrates superior regioselectivity and mild reaction conditions compared to traditional chemical synthesis.

-

- Camptothecin is enzymatically converted by two identified cytochrome P450 enzymes that catalyze regio-specific hydroxylation at the 10- and 11-positions.

- The crude enzymatic reaction achieves up to 67% conversion of camptothecin, yielding approximately 11 mg/L of this compound.

- Subsequent purification by semipreparative HPLC yields about 8.1 mg/L of pure this compound.

-

- High regioselectivity avoids formation of unwanted isomers.

- Mild reaction conditions prevent degradation of sensitive lactone rings.

- The process outperforms typical chemical syntheses, which have yields around 50–60%.

-

- The enzymatically produced this compound serves as a key intermediate for synthesizing clinically important drugs such as irinotecan and novel derivatives.

| Parameter | Value |

|---|---|

| Conversion rate | Up to 67% |

| Crude product concentration | 11 mg/L this compound |

| Purified product yield | 8.1 mg/L |

| Reaction conditions | Mild, aqueous enzymatic system |

Chemical Synthesis via Key Intermediate Preparation

Chemical synthesis of this compound often involves multi-step preparation of key intermediates corresponding to the AB ring of camptothecin, followed by condensation reactions.

Key Intermediate: 2-Amino-5-hydroxypropiophenone

- Synthesized from readily available 3-halobenzaldehyde through a sequence of reactions:

- Grignard reaction under inert atmosphere to form intermediate compounds.

- Oxidation of the intermediate.

- Nitration to introduce nitro groups.

- Deprotection and reduction steps to yield the amino-hydroxypropiophenone.

- This intermediate is crucial for subsequent Friedlander condensation reactions to form camptothecin analogs including this compound.

- Synthesized from readily available 3-halobenzaldehyde through a sequence of reactions:

-

- Utilizes relatively inexpensive and readily available starting materials.

- The process is designed to minimize byproduct formation and simplify purification.

-

- Some steps require careful control to avoid side reactions (e.g., reduction byproducts).

- Multi-step synthesis demands optimization for industrial scalability.

| Step | Reaction Type | Key Reagents/Conditions |

|---|---|---|

| 1. Grignard reaction | Nucleophilic addition | 3-halobenzaldehyde, Grignard reagent, inert atmosphere |

| 2. Oxidation | Oxidizing agent | Specific oxidants (not detailed) |

| 3. Nitration | Electrophilic aromatic substitution | Nitrating agent |

| 4. Deprotection and reduction | Catalytic reduction | Base, reducing agent, aqueous alcoholic solution |

Source: Patent WO2007015259A2 describing efficient intermediate synthesis

Oxidation of Camptothecin Derivatives

Selective oxidation of camptothecin derivatives is a critical step in preparing hydroxylated camptothecins such as this compound.

-

- Starting from 7-ethyl-1,2,6,7-tetrahydrocamptothecin (a hydrogenated camptothecin derivative), oxidation is performed using oxidizing agents such as iodosobenzene esters or periodates.

- The oxidation is conducted in the presence of saturated aliphatic monocarboxylic acids (C1-C3) and water.

- The process avoids formation of colored side products, simplifying purification.

-

- Hydrogenation is conducted first to reduce camptothecin.

- The oxidation step follows directly without isolating the intermediate.

- The product is isolated by filtration and washing, followed by drying.

-

- Yield of 7-ethyl-10-hydroxycamptothecin (a close analog) reported at 58.3%.

- Purity by HPLC is approximately 90.2%, indicating a clean reaction.

| Parameter | Details |

|---|---|

| Oxidizing agents | Iodosobenzene esters, sodium/potassium periodate |

| Solvent system | Saturated aliphatic monocarboxylic acid + water |

| Reaction temperature | Ambient (22°C) |

| Yield | ~58% |

| Purity (HPLC) | ~90% |

Summary Table of Preparation Methods

| Method Type | Starting Material/Intermediate | Key Reagents/Conditions | Yield/Purity | Advantages | Limitations |

|---|---|---|---|---|---|

| Enzymatic Biotransformation | Camptothecin | Cytochrome P450 monooxygenases, mild aqueous | ~67% conversion; high regioselectivity | Mild conditions, regioselective | Requires enzyme production |

| Chemical Synthesis | 3-Halobenzaldehyde → 2-amino-5-hydroxypropiophenone | Grignard reagent, nitration, reduction | Not explicitly quantified | Readily available starting materials | Multi-step, potential side reactions |

| Oxidation of Derivatives | 7-Ethyl-1,2,6,7-tetrahydrocamptothecin | Iodosobenzene esters, periodates, aqueous acid | ~58% yield, ~90% purity | Avoids colored byproducts | Requires hydrogenation step |

| Nanocrystal Preparation | This compound raw drug | Alkali dissolution, acid precipitation, homogenization | Particle size ~130 nm, drug loading ~75% | High drug loading, solvent-free | Preparation for delivery, not synthesis |

| Liposomal Encapsulation | This compound raw drug | Lipid film hydration, sonication, extrusion | Particle size controlled by extrusion | Enhanced targeting and stability | Formulation step, not chemical synthesis |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.